Z-脯氨酸-亮氨酸-甘氨酸-NH2

描述

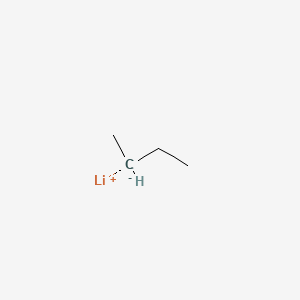

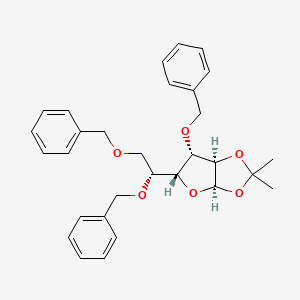

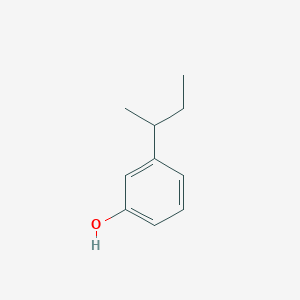

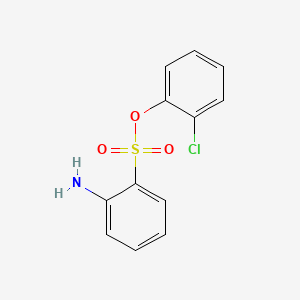

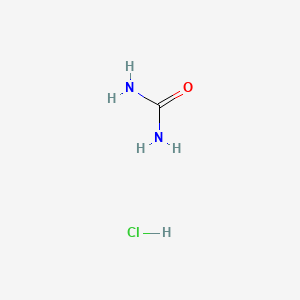

Z-Pro-leu-gly-NH2 is a peptide compound . It has a molecular formula of C21H30N4O5 and a molecular weight of 418.49 . It is also known as benzyl (2S)-2- { [ ( (1S)-1- { [ (2-amino-2-oxoethyl)amino]carbonyl}-3-methylbutyl)amino]carbonyl}-1-pyrrolidinecarboxylate .

Synthesis Analysis

The synthesis of Z-Pro-leu-gly-NH2 involves the design, synthesis, and pharmacological evaluation of conformationally constrained peptidomimetics containing lactam, bicyclic, and spiro-bicyclic scaffolds .Molecular Structure Analysis

The bioactive conformation of Z-Pro-leu-gly-NH2 is a type II β-turn . Peptidomimetics designed to mimic either a type VI β-turn or polyproline II helix conformation yielded molecules that were able to modulate dopamine receptors because of their ability to place the carboxamide NH2 pharmacophore in the same topological space as that seen in the type II β-turn .Chemical Reactions Analysis

Z-Pro-leu-gly-NH2 has been used as an allosteric modulator of the dopamine D2 receptor . Both positive and negative modes of modulation were possible for the same series of peptidomimetics simply as a result of minor differences in the stereochemistry about the bridgehead carbon within the scaffold .Physical And Chemical Properties Analysis

Z-Pro-leu-gly-NH2 is a solid powder . It has a molecular formula of C21H30N4O5 and a molecular weight of 418.49 .科学研究应用

Neurophysiology

Z-Pro-Leu-Gly-NH2 is a fragment of the neuropeptide oxytocin, which plays a significant role in the neurophysiology of social behaviors and emotional responses . It is synthesized in the hypothalamus and affects various brain regions, influencing behaviors such as social interactions, memory response to social stimuli, and decision-making processes .

Pharmacology

In pharmacological research, Z-Pro-Leu-Gly-NH2 serves as a target for developing allosteric modulators of the dopamine D2 receptor . This has implications for understanding and potentially treating conditions related to dopaminergic neurotransmission, such as Parkinson’s disease and schizophrenia.

Antioxidant Research

The peptide sequence within Z-Pro-Leu-Gly-NH2 has been studied for its antioxidant properties. Research in this area focuses on the peptide’s capacity to restore oxidative stress models in cellular environments, which has potential applications in food science, pharmaceuticals, and cosmetics .

Endocrinology

As part of oxytocin, Z-Pro-Leu-Gly-NH2 is involved in various endocrine functions. It modulates a wide range of physiological functions and behaviors, including feeding behavior, emotional reactivity, and maternal behavior .

Cardiovascular Studies

The oxytocinergic system, to which Z-Pro-Leu-Gly-NH2 contributes, has been found to have effects on the cardiovascular system. It influences heart functions and could be a potential target for therapeutic interventions in heart diseases .

Reproductive Health

Z-Pro-Leu-Gly-NH2, through its role in the oxytocinergic system, affects reproductive health. It is involved in the regulation of uterine contractions during labor and has been studied for its potential applications in managing reproductive disorders .

作用机制

安全和危害

未来方向

The oxytocinergic system, which includes the neuropeptide Z-Pro-leu-gly-NH2, continues to be the focus of intense exploratory research in animals and humans, as a possible therapeutic agent for the treatment of different neuropsychiatric disorders such as autism, eating disorders, schizophrenia, and anxiety-related disorders .

属性

IUPAC Name |

benzyl (2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5/c1-14(2)11-16(19(27)23-12-18(22)26)24-20(28)17-9-6-10-25(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIXEKXBUUHYHX-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Pro-leu-gly-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of N-terminal modification on the conformation of Pro-Leu-Gly-NH2?

A1: Research indicates that N-terminal modifications significantly influence the conformation of Pro-Leu-Gly-NH2. While the unmodified tripeptide and its t-Boc derivative adopt a type-II beta-turn conformation at the Leu-Gly sequence, the Z-protected analog (Z-Pro-Leu-Gly-NH2) exhibits an open folded structure. [] This highlights the role of N-terminal groups in dictating peptide backbone conformation.

Q2: How does Z-Pro-Leu-Gly-NH2 behave in solution, and does it form aggregates?

A2: The behavior of Z-Pro-Leu-Gly-NH2 in solution is influenced by factors like pH, solvent, and concentration. Interestingly, unlike N-protonated melanostatin or its hydrochloride salt, Z-Pro-Leu-Gly-NH2 does not show aggregation in dimethylsulfoxide solutions. [] This suggests that the benzyloxycarbonyl (Z) protecting group may hinder the formation of intermolecular hydrogen bonds that drive aggregation in the unmodified peptide.

Q3: Can thermolysin and α-chymotrypsin be used to synthesize Z-Pro-Leu-Gly-NH2 and related tripeptides?

A3: Yes, enzymatic synthesis of Z-Pro-Leu-Gly-NH2 and related tripeptides containing proline has been successfully achieved using thermolysin and α-chymotrypsin as catalysts. [, ] Researchers have optimized reaction conditions like pH, enzyme concentration, and substrate ratios to obtain optimal yields for these tripeptides.

Q4: Beyond its use in peptide synthesis, has Z-Pro-Leu-Gly-NH2 been investigated for any biological activity?

A4: While not explicitly studied in the provided research, the close structural similarity of Z-Pro-Leu-Gly-NH2 to melanostatin (Pro-Leu-Gly-NH2) suggests it might possess similar biological properties. Melanostatin is known to influence learning and memory processes. For instance, administering Z-Pro-Leu-Gly-NH2 immediately after training in passive avoidance tests enhanced memory retention in animal models. []

Q5: What spectroscopic techniques have been used to study Z-Pro-Leu-Gly-NH2 and its analogs?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, has been instrumental in understanding the conformational preferences and aggregation behavior of Z-Pro-Leu-Gly-NH2 and related peptides in various solvents. [] Additionally, X-ray diffraction has been utilized to elucidate the three-dimensional structures of backbone-modified analogs of Z-Pro-Leu-Gly-NH2, providing insights into the structural impact of modifications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)